1-Benzyl-2-(methoxymethyl)benzene

Description

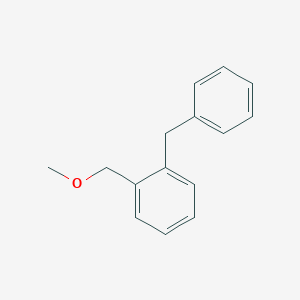

Structure

2D Structure

3D Structure

Properties

CAS No. |

108683-22-3 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1-benzyl-2-(methoxymethyl)benzene |

InChI |

InChI=1S/C15H16O/c1-16-12-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

InChI Key |

XPCGCPKRZDHMRQ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=CC=C1CC2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Transformational Pathways of 1 Benzyl 2 Methoxymethyl Benzene

Reactivity of the Benzylic Methylene (B1212753) Group

The benzylic methylene group in 1-benzyl-2-(methoxymethyl)benzene is particularly susceptible to reactions due to the stabilization of intermediates by the adjacent phenyl ring.

Radical Reactions at the Benzylic Position

The benzylic C-H bonds are weaker than typical sp³ C-H bonds, facilitating radical formation. mychemblog.com This enhanced reactivity is due to the resonance stabilization of the resulting benzylic radical. mychemblog.com

A common method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator. mychemblog.comwikipedia.org The reaction proceeds via a free-radical chain mechanism. mychemblog.com An initiator, such as dibenzoyl peroxide or AIBN, generates a bromine radical from Br₂, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. mychemblog.com This radical subsequently reacts with Br₂ to yield the benzylic bromide and another bromine radical, propagating the chain. mychemblog.com

For benzyl (B1604629) methyl ethers, controlling the amount of NBS and the reaction temperature can selectively lead to either mono- or di-bromination at the benzylic position. nih.govresearchgate.net

Table 1: Radical Bromination of Benzyl Methyl Ethers with NBS nih.govresearchgate.net

| Equivalents of NBS | Temperature | Primary Product |

|---|---|---|

| 1 | Reflux | Monobrominated Intermediate |

| 2 | Room Temperature | Dibrominated Intermediate |

Benzylic Functionalization via Oxidation and Halogenation

The benzylic position can be functionalized through oxidation and halogenation reactions, leading to a variety of useful synthetic intermediates.

Oxidation:

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize a non-tertiary benzylic alkyl group to a carboxylic acid. wikipedia.orglibretexts.org This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.org The reaction proceeds by cleaving the benzylic C-H bonds and any other C-C bonds in the alkyl side chain, ultimately forming a benzoic acid derivative. libretexts.orgacs.org The oxidation of alkylbenzenes with KMnO₄ is a robust method for synthesizing benzoic acids. libretexts.org

Alternatively, oxidation of benzyl methyl ethers with one equivalent of NBS at reflux can lead to the formation of aromatic aldehydes through the elimination of methyl bromide from the monobrominated intermediate. nih.gov When two equivalents of NBS are used at room temperature, a dibrominated intermediate is formed, which upon hydrolysis, yields aromatic methyl esters. nih.govresearchgate.net

Table 2: Selective Oxidation of Benzyl Methyl Ethers with NBS nih.govresearchgate.net

| Reagent | Conditions | Product |

|---|---|---|

| 1 equiv. NBS | Reflux | Aromatic Aldehyde |

| 2 equiv. NBS | Room Temperature, then Hydrolysis | Aromatic Methyl Ester |

Halogenation:

As discussed in the radical reactions section, benzylic halogenation, particularly bromination with NBS, is a key functionalization reaction. The resulting benzylic halides are valuable substrates for subsequent nucleophilic substitution reactions.

Chemical Behavior of the Methoxymethyl Ether Moiety

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the corresponding alcohol and exhibits its own characteristic reactivity.

Cleavage and Deprotection Mechanisms of Methoxymethyl Ethers

Methoxymethyl ethers are commonly employed as protecting groups for alcohols due to their stability under various conditions. wikipedia.org Their cleavage, or deprotection, is typically achieved under acidic conditions. wikipedia.org The mechanism involves the protonation of the ether oxygen by a strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by either an Sₙ1 or Sₙ2 reaction. masterorganicchemistry.com For primary ethers, the cleavage generally proceeds via an Sₙ2 pathway, where a nucleophile attacks the methyl carbon. masterorganicchemistry.com

A variety of Lewis and Brønsted acids can be used for the deprotection of MOM ethers. wikipedia.org

Nucleophilic and Electrophilic Reactivity Associated with the Alpha-Carbon of the Ether

The alpha-carbon of the methoxymethyl ether (the CH₂ group) is electrophilic due to the presence of two adjacent oxygen atoms. This electrophilicity is exemplified by the reactivity of chloromethyl methyl ether (MOM-Cl), which is a common reagent for introducing the MOM protecting group. wikipedia.org MOM-Cl is a potent alkylating agent and readily undergoes Sₙ1 reactions due to the formation of a resonance-stabilized oxocarbenium ion. nih.govstackexchange.comdoubtnut.com This high reactivity highlights the susceptibility of the alpha-carbon to nucleophilic attack.

Nucleophilic attack on the alpha-carbon of the methoxymethyl ether in this compound would lead to the cleavage of the C-O bond and the formation of a new bond with the nucleophile.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound and its derivatives allows for several potential intramolecular reactions, leading to the formation of new cyclic structures.

Intramolecular Cyclization:

A significant potential intramolecular reaction for derivatives of this compound is the formation of phenanthrene (B1679779) or dihydrophenanthrene structures. This can be envisioned through a photochemical cyclization of a stilbene-like intermediate, a transformation known as the Mallory reaction. wikipedia.orgnih.gov In this reaction, a cis-stilbene (B147466) analog undergoes photochemical electrocyclization to form a dihydrophenanthrene, which can then be oxidized to the corresponding phenanthrene. nih.gov

Another pathway for intramolecular cyclization is through a Friedel-Crafts reaction. masterorganicchemistry.commasterorganicchemistry.com If the benzylic position is functionalized with a group that can generate a carbocation (e.g., an alcohol that can be protonated and leave as water), an intramolecular electrophilic aromatic substitution can occur, leading to the formation of a new ring. masterorganicchemistry.comyoutube.com

Rearrangement Reactions:

Benzyl ethers can undergo rearrangement reactions under certain conditions. The Sommelet-Hauser rearrangement is a nih.govorganic-chemistry.org-sigmatropic rearrangement of benzylic quaternary ammonium (B1175870) salts in the presence of a strong base. nih.govwikipedia.org While not directly applicable to this compound itself, conversion of the ether to a suitable precursor could enable such a rearrangement, leading to ortho-alkylation of the benzyl group.

Intermolecular Reactions of this compound

The structural elements of this compound also predispose it to various intermolecular reactions, where it reacts with external reagents at its activated sites or aromatic rings.

The benzylic position of this compound is an activated site susceptible to nucleophilic displacement reactions, particularly if a leaving group is present. As described in the ylide formation (Section 3.3.3), halogenation of the benzylic carbon creates a substrate ripe for S_N2 reactions with a variety of nucleophiles.

Alternatively, the methoxymethyl ether linkage can undergo nucleophilic displacement. Under acidic conditions, the ether oxygen can be protonated, turning the methoxy (B1213986) group into a good leaving group (methanol). The resulting benzylic carbocation can then be trapped by an external nucleophile. This pathway is analogous to the mechanism of chloromethylation of benzene (B151609) using chloromethyl methyl ether (CMME) and a Lewis acid, where the highly selective methoxymethyl cation (CH₃OCH₂⁺) is the key electrophilic intermediate. acs.org

A related process is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, which underscores the potential for complex rearrangements initiated by nucleophilic attack. pressbooks.pub

Both aromatic rings in this compound are susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.

On the methoxymethyl-substituted ring: The methoxymethyl group (-CH₂OCH₃) and the benzyl group (-CH₂Ph) are both activating, ortho, para-directing groups. The methoxymethyl group is an alkyl group with an ether linkage, while the benzyl group is a simple alkyl substituent. Both activate the ring by donating electron density through induction and hyperconjugation. Since they are ortho to each other, they will direct incoming electrophiles to the positions ortho and para relative to themselves. The positions C4 and C6 are activated by both groups, making them the most likely sites for substitution. Steric hindrance might favor substitution at the C4 position (para to the methoxymethyl group) over the C6 position (ortho to the benzyl group and flanked by two substituents).

On the pendant benzyl ring: This ring is monosubstituted with an alkyl group (-CH₂-Ar), which is also activating and ortho, para-directing. Therefore, electrophilic substitution on this ring will primarily yield ortho- and para-substituted products.

The relative reactivity of the two rings depends on the specific reaction conditions. The disubstituted ring is generally more activated than the monosubstituted benzyl ring, suggesting it would react preferentially. The table below provides examples of isomer distributions in the EAS of related substituted benzenes. libretexts.org

| Reactant | Reaction | % Ortho-Product | % Meta-Product | % Para-Product |

| Toluene (B28343) (C₆H₅-CH₃) | Nitration | 55–65 | 1–5 | 35–45 |

| Toluene (C₆H₅-CH₃) | F-C Acylation | 10–15 | 2–8 | 85–90 |

| Anisole (C₆H₅-OCH₃) | Nitration | 30–40 | 0–2 | 60–70 |

| Anisole (C₆H₅-OCH₃) | F-C Acylation | 5–10 | 0–5 | 90–95 |

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound , no specific research findings containing the requisite detailed data for ¹H NMR, ¹³C NMR, 2D NMR, mass spectrometry, and vibrational spectroscopy could be located in the public domain. The generation of a scientifically accurate article as per the requested detailed outline is therefore not possible without access to verifiable experimental results.

Scientific literature and chemical databases contain information on structurally related compounds, such as isomers (e.g., 1-benzyl-4-(methoxymethyl)benzene) or compounds with similar functional groups (e.g., benzyl methyl ether). However, spectroscopic data is highly specific to the exact molecular structure, including the substitution pattern on the benzene rings. Extrapolating data from related molecules would be speculative and would not meet the required standard of scientific accuracy for the specific compound requested.

An article structured around the provided outline would necessitate precise data points, including:

¹H and ¹³C NMR: Specific chemical shifts (in ppm), coupling constants (in Hz) for each proton and carbon, and unambiguous assignments.

2D NMR: Correlation peaks from COSY, HSQC, and HMBC spectra to establish connectivity.

Mass Spectrometry: The precise molecular weight and a detailed analysis of the fragmentation pattern, including the m/z values and relative abundances of key fragments.

IR and Raman Spectroscopy: The wavenumbers (in cm⁻¹) of characteristic absorption bands corresponding to specific functional groups and vibrational modes of the molecule.

Theoretical and Computational Investigations on 1 Benzyl 2 Methoxymethyl Benzene

Density Functional Theory (DFT) for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in determining the geometric and electronic properties of 1-Benzyl-2-(methoxymethyl)benzene by approximating the many-electron Schrödinger equation. The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining reliable results that can be compared with experimental data where available. nih.govresearchgate.net

Optimized Molecular Geometries and Conformational Energy Landscapes

A fundamental step in the computational analysis of this compound is the optimization of its molecular geometry to find the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For a flexible molecule like this compound, with its rotatable benzyl (B1604629) and methoxymethyl groups, multiple local energy minima, or conformers, may exist.

Exploring the conformational energy landscape is essential to identify the most stable conformer, which is the one that the molecule is most likely to adopt. nih.gov This exploration involves systematically rotating the single bonds and performing geometry optimizations for each starting conformation. The relative energies of these conformers provide insight into the molecule's flexibility and the barriers to internal rotation. An ideal force field in such calculations will yield energy minima that align with those determined by quantum mechanics. researchgate.netchemrxiv.org

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(ar)-C(benzyl) | 1.52 Å |

| Bond Length | C(ar)-C(methoxy) | 1.51 Å |

| Bond Length | C(methoxy)-O | 1.43 Å |

| Bond Length | O-C(methyl) | 1.42 Å |

| Bond Angle | C(ar)-C(ar)-C(benzyl) | 120.5° |

| Bond Angle | C(ar)-C(methoxy)-O | 109.8° |

| Dihedral Angle | C(ar)-C(ar)-C(benzyl)-C(ar) | 65.0° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap and Spatial Distribution)

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. irjweb.commalayajournal.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.comnih.gov The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) rings, while the LUMO may be distributed over the entire molecule, including the benzyl and methoxymethyl substituents.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Properties for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular interactions within a molecule. materialsciencejournal.org It provides a picture of the "natural" Lewis structure and quantifies deviations from this idealized structure in terms of hyperconjugative interactions. materialsciencejournal.org These interactions involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. malayajournal.orgmdpi.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxymethyl group and over the π-systems of the benzene rings, indicating these as potential sites for interaction with electrophiles. nih.gov Positive potential would be expected around the hydrogen atoms.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. nih.gov These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra. mdpi.com It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. nih.gov

Reaction Mechanism Elucidation through Transition State Theory and Energy Barrier Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. escholarship.org Transition State Theory (TST) is a fundamental theory used to understand and calculate the rates of chemical reactions. wikipedia.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, and the transition state—the highest energy point along the reaction coordinate.

For hypothetical reactions involving this compound, such as electrophilic substitution on one of the benzene rings or a rearrangement, computational methods can be used to locate the transition state structure. osti.govnih.gov The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. These calculations provide detailed insights into the feasibility and pathways of potential chemical transformations. researchgate.net

Potential Applications and Synthetic Utility of 1 Benzyl 2 Methoxymethyl Benzene in Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of the benzyl (B1604629) and methoxymethyl groups on the aromatic ring makes 1-Benzyl-2-(methoxymethyl)benzene a valuable starting material for the construction of more elaborate molecular architectures.

Precursor for Functionalized Aromatic Systems

The benzyl group in this compound provides a handle for further functionalization of the aromatic ring. The benzylic position, the carbon atom of the methylene (B1212753) bridge, is susceptible to a variety of chemical transformations due to the stability of the resulting benzylic radical, cation, or anion. wikipedia.org

Table 1: Potential Transformations at the Benzylic Position

| Reaction Type | Reagents | Product Type |

| Oxidation | KMnO₄, Na₂Cr₂O₇ | Benzoic acid derivative |

| Radical Halogenation | NBS, light/heat | Benzylic halide |

| Substitution | Nucleophiles (e.g., -OH, -CN) | Substituted benzyl derivative |

Furthermore, the methoxymethyl group can act as an ortho-directing group in electrophilic aromatic substitution reactions, guiding the introduction of new substituents to the positions ortho and para to it. However, the steric hindrance from the adjacent benzyl group would likely favor substitution at the position para to the methoxymethyl group.

Intermediate in the Formation of Polycyclic and Heterocyclic Systems

The bifunctional nature of this compound makes it a promising precursor for the synthesis of polycyclic and heterocyclic systems. Through carefully designed reaction sequences, the benzyl and methoxymethyl groups can be elaborated and cyclized to form new rings.

For instance, oxidation of the benzylic methylene to a ketone, followed by intramolecular cyclization and dehydration, could lead to the formation of fused ring systems. The methoxymethyl group could be converted to a variety of other functional groups, such as a hydroxymethyl or a halomethyl group, which can then participate in cyclization reactions. The synthesis of π-conjugated polycyclic compounds often relies on the late-stage extrusion of fragments from precursor molecules to form the final aromatic system. beilstein-journals.org By analogy, derivatives of this compound could be designed to undergo similar transformations.

Strategic Use in Multi-Step Total Syntheses (e.g., as a masked functional group)

In the context of complex total synthesis, protecting groups are essential for masking the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule. adichemistry.com Both the benzyl and methoxymethyl groups present in this compound can serve as protecting groups.

The benzyl group is a common protecting group for alcohols, carboxylic acids, and amines. wikipedia.orghighfine.com It is generally stable under a variety of reaction conditions and can be removed by hydrogenolysis. libretexts.org The methoxymethyl (MOM) group is a widely used protecting group for alcohols. wikipedia.orgchemistrytalk.org It is stable to a range of pH conditions (pH 4-12), as well as to many oxidizing and reducing agents, bases, and nucleophiles. adichemistry.com It is typically cleaved under acidic conditions. libretexts.orgadichemistry.com

Therefore, this compound can be viewed as a molecule where a benzyl group and a potential hydroxyl group (masked as a methoxymethyl ether) are pre-installed on an aromatic ring. This allows for selective deprotection and further functionalization at either the benzylic position or the position of the methoxymethyl group, offering strategic advantages in a multi-step synthesis.

Advanced Materials Precursor (e.g., in polymer chemistry, resin formulations)

Aromatic compounds containing benzyl and ether functionalities are known precursors for various polymers and resins. For example, benzyl methyl ether compounds, such as 1,4-bis(methoxymethyl)benzene, have been used in the synthesis of metal-free hyper-cross-linked polymers (HCPs). univie.ac.at These materials are produced through the self-condensation of the monomers in the presence of a Brønsted acid catalyst. univie.ac.at

By analogy, this compound could potentially be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The presence of two reactive sites, the benzylic position and the aromatic ring which can undergo electrophilic substitution, could lead to the formation of highly cross-linked, porous materials with interesting properties for applications in areas such as gas storage, separation, and catalysis.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Sites | Potential Polymer Properties |

| Friedel-Crafts Alkylation | Aromatic ring and benzylic position | Cross-linked, porous networks |

| Condensation Polymerization | After functionalization of benzyl and/or methoxymethyl groups | Thermosetting resins |

Role in Catalyst and Ligand Development for Transition Metal-Mediated Transformations (by analogy to related structures)

While there is no specific information on the use of this compound as a ligand, its structural motifs are found in ligands for transition metal catalysis. The development of novel ligands is crucial for advancing homogeneous catalysis, with N-heterocyclic carbenes (NHCs) being a prominent class of ligands.

Benzyl-substituted ligands have been employed in transition metal complexes. For example, benzylnickel(II) complexes with 2-iminopyrrolyl chelating ligands have been synthesized and used as catalysts for the oligo-/polymerization of ethylene. acs.org Furthermore, the study of metal-benzyl complexes has shown the possibility of η³-coordination, which leads to a dearomatized ring and offers insights into reaction mechanisms. researchgate.net

The methoxymethyl group, being an ether, can also act as a coordinating group for a metal center. The combination of a benzyl group and a methoxymethyl group in an ortho-relationship could create a bidentate ligand capable of forming a stable chelate ring with a transition metal. Such a ligand could influence the steric and electronic properties of the metal center, thereby modulating its catalytic activity and selectivity in various transformations, such as cross-coupling reactions.

The ortho-disubstituted aromatic core of this compound provides a rigid scaffold that could be beneficial in asymmetric catalysis, where the precise positioning of substituents around the metal center is critical for enantioselectivity. Further functionalization of the benzyl or methoxymethyl groups could also allow for the fine-tuning of the ligand's properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.